molecular formula C7H9N B1418773 P-Toluidine-D3 (methyl-D3) CAS No. 23346-25-0

P-Toluidine-D3 (methyl-D3)

Cat. No.: B1418773
CAS No.: 23346-25-0
M. Wt: 110.17 g/mol
InChI Key: RZXMPPFPUUCRFN-FIBGUPNXSA-N
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Description

P-Toluidine-D3 (methyl-D3) is a deuterated form of p-toluidine, where the methyl group is replaced with a deuterium-labeled methyl group. This compound is an isotopically labeled analog of p-toluidine, which is an aromatic amine. The chemical structure of p-toluidine-D3 (methyl-D3) consists of a benzene ring substituted with an amino group (NH2) and a deuterated methyl group (CD3) at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-toluidine-D3 (methyl-D3) typically involves the deuteration of p-toluidine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions to ensure selective deuteration of the methyl group.

Industrial Production Methods

Industrial production of p-toluidine-D3 (methyl-D3) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields and purity. The deuterated compound is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

P-Toluidine-D3 (methyl-D3) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form p-toluidine derivatives such as 4,4’-dimethylazobenzene and 4,4’-dimethylazoxybenzene.

    Reduction: Reduction reactions can convert p-toluidine-D3 (methyl-D3) to its corresponding amine derivatives.

    Substitution: The amino group in p-toluidine-D3 (methyl-D3) can participate in electrophilic substitution reactions, leading to the formation of various substituted aromatic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of catalysts such as magnetite supported on nanocrystalline titanium silicalite-1 (M/NTS) zeolite.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitronium ion (NO2+).

Major Products

    Oxidation: 4,4’-dimethylazobenzene and 4,4’-dimethylazoxybenzene.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

P-Toluidine-D3 (methyl-D3) is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of p-toluidine in various chemical reactions.

    Biology: Employed in metabolic studies to trace the pathways and interactions of p-toluidine in biological systems.

    Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of p-toluidine derivatives.

    Industry: Applied in the development of new catalysts and materials, as well as in the synthesis of deuterated compounds for various industrial applications.

Mechanism of Action

The mechanism of action of p-toluidine-D3 (methyl-D3) involves its interaction with molecular targets and pathways similar to those of p-toluidine. The deuterium labeling allows for the tracking of the compound in various reactions and processes. The amino group in p-toluidine-D3 (methyl-D3) can participate in hydrogen bonding and electrophilic substitution reactions, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

P-Toluidine-D3 (methyl-D3) can be compared with other deuterated and non-deuterated aromatic amines, such as:

    P-Toluidine: The non-deuterated analog with similar chemical properties but without the isotopic labeling.

    O-Toluidine and M-Toluidine: Isomers of p-toluidine with the amino group at different positions on the benzene ring.

    Aniline: A simpler aromatic amine without the methyl group, used as a reference compound in various studies.

The uniqueness of p-toluidine-D3 (methyl-D3) lies in its deuterium labeling, which provides valuable insights into reaction mechanisms and pathways that are not easily accessible with non-deuterated compounds.

Properties

IUPAC Name

4-(trideuteriomethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c1-6-2-4-7(8)5-3-6/h2-5H,8H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXMPPFPUUCRFN-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Watanabe et al. (J. Chem. Soc., Chem. Commun. (1990) 1497) reported a synthesis of N,N'-diphenylurea in 92% yield by dehydrogenating formanilide in the presence of aniline and a ruthenium catalyst: ##STR2## Watanabe et al. prepared numerous symmetric N,N'-diarylureas in this manner. In contrast, N-phenyl-N'-p-tolylurea was not obtained selectively from the reaction of formanilide and p-toluidine. Instead, a mixture of three ureas -- N,N'-diphenylurea (19%), N,N'-di-p-tolylurea (21%), and the unsymmetric product, N-phenyl-N'-p-tolylurea (38%) -- was obtained:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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